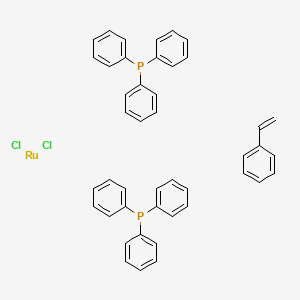

Benzylidene-bis(triphenylphosphine)ruthenium dichloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

172222-30-9 |

|---|---|

分子式 |

C44H38Cl2P2Ru |

分子量 |

800.7 g/mol |

IUPAC名 |

dichlororuthenium;styrene;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |

InChIキー |

QEKVQYCTJHJBOF-UHFFFAOYSA-L |

SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |

正規SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |

製品の起源 |

United States |

Foundational & Exploratory

The Synthesis of a Nobel Prize-Winning Catalyst: A Detailed Guide to Benzylidene-bis(triphenylphosphine)ruthenium Dichloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of benzylidene-bis(triphenylphosphine)ruthenium dichloride, a cornerstone catalyst in organic chemistry, more commonly known as Grubbs' Catalyst First Generation. This document details the synthetic pathway starting from the readily available ruthenium trichloride hydrate. It elucidates the critical two-step process involving the initial formation of the key precursor, dichlorotris(triphenylphosphine)ruthenium(II), followed by the introduction of the benzylidene carbene ligand. This guide is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering not only a step-by-step protocol but also the underlying mechanistic principles and practical considerations essential for a successful and reproducible synthesis.

Introduction: The Advent of a Metathesis Revolution

The development of well-defined olefin metathesis catalysts has revolutionized the landscape of modern organic synthesis, enabling the efficient construction of complex molecules and polymers. Among these, the ruthenium-based catalysts developed by Robert H. Grubbs, for which he was a co-recipient of the 2005 Nobel Prize in Chemistry, stand out for their remarkable functional group tolerance and stability in various solvents. The first-generation Grubbs' catalyst, this compound, remains a widely utilized and commercially significant catalyst due to its efficacy in a broad range of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).

This guide provides a detailed examination of the synthesis of this pivotal catalyst, starting from the inorganic precursor, ruthenium trichloride. The focus is on providing a robust and reproducible methodology, grounded in established chemical principles, to empower researchers to confidently prepare this essential synthetic tool.

Mechanistic Overview: A Two-Act Synthesis

The synthesis of this compound from ruthenium trichloride is fundamentally a two-stage process. The overall transformation is depicted below:

An In-Depth Technical Guide to the Mechanism of Grubbs' First-Generation Catalyst in Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the catalytic mechanism of the first-generation Grubbs' catalyst in olefin metathesis. Moving beyond a superficial overview, we will delve into the nuanced choreography of bond-breaking and bond-forming events that underpin this powerful transformation. Our focus will be on the "why" behind the "how," offering insights into the causal relationships that govern catalyst behavior and reaction outcomes.

Introduction: The Dawn of a New Era in Synthesis

The advent of well-defined olefin metathesis catalysts has revolutionized the landscape of synthetic chemistry, enabling the construction of complex molecular architectures with unprecedented efficiency and selectivity. At the forefront of this revolution stands the Grubbs' family of ruthenium-based catalysts. The first-generation catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, or [RuCl₂(PCy₃)₂(CHPh)], marked a significant milestone due to its remarkable functional group tolerance and stability compared to its predecessors.[1][2] Understanding the intricate mechanism of this pioneering catalyst is fundamental to its effective application and to appreciating the subsequent evolution of metathesis catalysis.[3]

This guide will dissect the catalytic cycle, from initiation to propagation and termination, with a particular focus on the operative dissociative pathway. We will explore the key intermediates, the rationale behind the catalyst's design, and provide practical insights for leveraging its capabilities in the laboratory.

The Chauvin Mechanism: A Unifying Framework

The generally accepted mechanism for transition-metal catalyzed olefin metathesis was first proposed by Yves Chauvin, for which he, along with Robert H. Grubbs and Richard R. Schrock, was awarded the Nobel Prize in Chemistry in 2005.[1] The Chauvin mechanism posits a series of [2+2] cycloaddition and cycloreversion steps involving a metal carbene and an olefin, proceeding through a metallacyclobutane intermediate.[1][2] This framework is central to understanding the action of the Grubbs' first-generation catalyst.

The Catalytic Cycle: A Step-by-Step Deconstruction

The catalytic cycle of the Grubbs' first-generation catalyst can be broadly divided into three key phases: initiation, propagation, and termination.

Initiation: The Gateway to Catalysis

The initiation phase involves the transformation of the stable 16-electron precatalyst into a catalytically active 14-electron species. For the first-generation Grubbs' catalyst, this occurs predominantly through a dissociative mechanism .

Caption: Initiation of Grubbs' First-Generation Catalyst via the Dissociative Pathway.

The 16-electron precatalyst is relatively unreactive. The catalytic cycle is initiated by the dissociation of one of the bulky tricyclohexylphosphine (PCy₃) ligands to generate a coordinatively unsaturated and highly reactive 14-electron intermediate.[4][5] This dissociation is a reversible process, and the equilibrium between the 16-electron and 14-electron species is a critical factor influencing the overall reaction rate. The liberated PCy₃ ligand remains in solution and can re-associate with the 14-electron species, a process that can inhibit the catalytic turnover.

The vacant coordination site on the 14-electron intermediate is then occupied by an incoming olefin substrate molecule, forming a π-complex. This sets the stage for the first metathesis step.

Dissociative vs. Associative Pathways: A Mechanistic Crossroads

While the dissociative mechanism is dominant for the first-generation Grubbs' catalyst, an alternative, the associative pathway, is also mechanistically plausible.

Caption: Comparison of Dissociative and Associative Initiation Pathways.

In the associative mechanism, the incoming olefin coordinates to the 16-electron precatalyst to form an 18-electron intermediate, which then loses a PCy₃ ligand. However, for the first-generation Grubbs' catalyst, the dissociative pathway is favored due to the significant steric bulk of the two tricyclohexylphosphine ligands.[4] These large ligands create a crowded environment around the ruthenium center, making it difficult for an incoming olefin to coordinate without the prior departure of a phosphine ligand. The electronic properties of the phosphine ligands also play a role; their strong σ-donating character contributes to the stability of the 16-electron precatalyst, making ligand dissociation the rate-limiting step for entry into the catalytic cycle.[6]

Propagation: The Engine of Metathesis

Once the active catalyst-olefin complex is formed, the propagation phase of the catalytic cycle commences, leading to the productive exchange of alkylidene fragments.

Caption: The Propagation Loop of the Olefin Metathesis Catalytic Cycle.

-

[2+2] Cycloaddition: The olefin in the π-complex undergoes a [2+2] cycloaddition with the ruthenium-carbene double bond to form a four-membered metallacyclobutane intermediate.[7]

-

[2+2] Cycloreversion: This metallacyclobutane is unstable and rapidly undergoes a retro-[2+2] cycloaddition. This cycloreversion can occur in two ways: either returning to the starting materials (a non-productive pathway) or cleaving the opposite C-C bond to form a new olefin and a new ruthenium carbene complex (a productive pathway).[7]

-

Olefin Exchange and Regeneration: The newly formed ruthenium carbene then coordinates with another olefin molecule (which could be the second double bond of the same molecule in a ring-closing metathesis scenario), and the cycloaddition/cycloreversion sequence repeats. This regenerates a ruthenium carbene and releases the final metathesis product, allowing the catalyst to re-enter the cycle.[2]

Termination: The End of the Catalytic Journey

Catalyst deactivation, or termination, is a critical consideration in any catalytic process. For the first-generation Grubbs' catalyst, several termination pathways have been identified, which can limit the catalyst's lifetime and overall efficiency.

-

Bimolecular Decomposition: The 14-electron active species can undergo bimolecular decomposition pathways, particularly at higher catalyst concentrations.[4]

-

Reaction with Impurities: The catalyst is sensitive to air and moisture, although more robust than earlier metathesis catalysts.[8] Oxidation of the ruthenium center or reaction with protic species can lead to irreversible deactivation.[9]

-

Formation of Stable, Off-Cycle Species: The catalyst can react with certain functional groups or form stable ruthenacyclobutanes that are slow to turn over, effectively removing the catalyst from the active cycle. The formation of ruthenium hydride species in the presence of alcohols is one such deactivation pathway.[9]

Quantitative Performance of Grubbs' First-Generation Catalyst

The performance of the first-generation Grubbs' catalyst is highly dependent on the substrate and reaction conditions. The following table provides a summary of representative data for ring-closing metathesis (RCM) reactions.

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Diethyl diallylmalonate | 4.8 | CH₂Cl₂ | 25 | 1 | >95 | ~20 | ~20 | [10] |

| 1,7-Octadiene | 2-4 | Benzene | 50 | 2 | 82 | 20-41 | 10-20.5 | |

| Diallyl ether | 5 | CH₂Cl₂ | 25 | 2 | 98 | 19.6 | 9.8 | [11] |

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time

Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol provides a detailed, step-by-step methodology for a classic RCM reaction using the Grubbs' first-generation catalyst.

Materials:

-

Grubbs' First-Generation Catalyst ([RuCl₂(PCy₃)₂(CHPh)])

-

Diethyl diallylmalonate

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Silica gel

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon). The solvent (CH₂Cl₂) must be anhydrous and thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas.

-

Catalyst Solution Preparation: In a glovebox or under a positive pressure of inert gas, dissolve the Grubbs' first-generation catalyst (16 mg, 0.02 mmol, 4.8 mol%) in 10 mL of dry, degassed CH₂Cl₂ in a Schlenk flask equipped with a magnetic stir bar.[10] The solution should appear purple.

-

Substrate Addition: To the stirring catalyst solution, add diethyl diallylmalonate (100 mg, 0.416 mmol) via syringe.[10]

-

Reaction: Stir the reaction mixture under an inert atmosphere at room temperature for 1 hour.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, add diethyl ether (30 mL) to the reaction mixture. Filter the mixture through a short plug of silica gel to remove the ruthenium byproducts.[10]

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Conclusion: A Foundation for Innovation

The first-generation Grubbs' catalyst, with its well-defined structure and predictable reactivity, laid the groundwork for the widespread adoption of olefin metathesis in modern organic synthesis. Its mechanism, dominated by the dissociative pathway, provides a clear rationale for its performance and has guided the development of subsequent generations of more active and selective catalysts.[3] A thorough understanding of the principles outlined in this guide empowers researchers to not only effectively utilize this foundational catalyst but also to make informed decisions in the selection and application of the ever-expanding toolkit of metathesis catalysts.

References

- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Recent advances in ruthenium-based olefin metathesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

The Architectural Blueprint of a Nobel-Winning Catalyst: A Deep Dive into the Crystal Structure and Molecular Geometry of Grubbs' First-Generation Catalyst

Abstract

This in-depth technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of the first-generation Grubbs' catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂( = CHPh)]). This seminal organometallic complex, a cornerstone of modern organic synthesis and Nobel Prize-recognized work, owes its remarkable catalytic activity in olefin metathesis to a unique and precisely defined three-dimensional architecture. We will dissect the intricate details of its solid-state structure, exploring the coordination environment of the ruthenium center, key bond lengths and angles, and the steric and electronic interplay of its ligands. Furthermore, this guide will furnish a field-proven, step-by-step protocol for its synthesis and crystallization, offering insights into the causal factors behind the experimental design. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a fundamental understanding of this pivotal catalyst.

Introduction: The Dawn of a New Era in Olefin Metathesis

The advent of well-defined olefin metathesis catalysts in the 1990s revolutionized the landscape of chemical synthesis, enabling the efficient construction of carbon-carbon double bonds with unprecedented functional group tolerance. At the forefront of this revolution was the first-generation catalyst developed by Robert H. Grubbs and his research group.[1] Unlike its predecessors, which were often ill-defined and highly sensitive to air and moisture, this purple solid proved to be a remarkably stable and versatile catalyst.[1] Its development, which earned Grubbs, alongside Yves Chauvin and Richard R. Schrock, the 2005 Nobel Prize in Chemistry, democratized olefin metathesis and unlocked new pathways for the synthesis of complex molecules, polymers, and pharmaceuticals.

The efficacy of Grubbs' first-generation catalyst is intrinsically linked to its molecular architecture. The specific arrangement of its ligands—two bulky tricyclohexylphosphine (PCy₃) groups, two chloro ligands, and a benzylidene moiety—around the central ruthenium atom dictates its stability, reactivity, and catalytic turnover. This guide will now delve into the precise geometric parameters that define this iconic molecule.

Molecular Geometry and Crystal Structure: A Tale of Steric Hindrance and Electronic Tuning

The solid-state structure of Grubbs' first-generation catalyst reveals a distorted square pyramidal geometry around the ruthenium center.[2] This coordination environment is a delicate balance of the steric demands of the bulky phosphine ligands and the electronic requirements of the catalytic cycle. While the crystal structure of the parent benzylidene complex has been elusive, a detailed X-ray diffraction study of its closely related and functionally similar p-chloro-substituted analogue, RuCl₂( = CH-p-C₆H₄Cl)(PCy₃)₂, provides definitive insights into the core structural features. The electronic influence of the para-chloro substituent on the overall geometry is minimal, making this analogue an excellent model for understanding the parent catalyst.

The key structural features are:

-

Five-Coordinate Ruthenium Center: The ruthenium atom is five-coordinate, a crucial feature for the catalytic cycle as it allows for the coordination of an incoming olefin substrate.

-

Distorted Square Pyramidal Geometry: The arrangement of the ligands deviates from an ideal square pyramid. The two bulky tricyclohexylphosphine ligands are situated in a trans configuration to each other in the basal plane, a consequence of minimizing steric repulsion.[2] The two chloro ligands also occupy positions in the basal plane.

-

Apical Benzylidene Ligand: The benzylidene (=CHPh) group occupies the apical position of the pyramid. This orientation is critical for its role in the [2+2] cycloaddition mechanism of olefin metathesis.

Below is a logical diagram illustrating the coordination environment of the Grubbs' First-Generation Catalyst.

References

A Senior Application Scientist's Technical Guide to the Solubility of Benzylidene-bis(triphenylphosphine)ruthenium dichloride (Grubbs' Catalyst, 1st Generation)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Miscibility

Benzylidene-bis(triphenylphosphine)ruthenium dichloride, colloquially known as Grubbs' Catalyst First Generation (G1), is a cornerstone catalyst in the field of olefin metathesis. Its efficacy in forming carbon-carbon double bonds has revolutionized synthetic pathways in polymer chemistry, organic synthesis, and pharmaceutical development.[1] However, the successful application of this powerful organometallic complex is fundamentally predicated on a parameter that is often assumed rather than understood: its solubility.

This guide moves beyond simple qualitative descriptors to provide a comprehensive technical overview of G1 solubility. As Senior Application Scientists, we recognize that solvent selection is not merely about dissolution; it is a critical experimental variable that dictates reaction kinetics, catalyst stability, and product purification. This document provides field-proven insights, quantitative data where available, and robust protocols to empower researchers to make informed decisions, ensuring both the success and reproducibility of their metathesis reactions.

The Molecular Basis of Solubility: A Structural Perspective

To understand the solubility profile of Grubbs' Catalyst G1, one must first consider its molecular architecture. The complex features a central ruthenium atom coordinated by two bulky, non-polar triphenylphosphine (PPh₃) ligands and a benzylidene ligand. The overall structure is sterically hindered and possesses a largely non-polar character, despite the presence of the dichloride ligands.

This structure is the primary determinant of its solubility, governed by the principle of similia similibus solvuntur ("like dissolves like"). Solvents that can effectively solvate the large, hydrophobic phenyl groups of the phosphine ligands will be the most successful. Aromatic and chlorinated organic solvents are therefore the primary candidates for achieving homogeneous reaction conditions. Conversely, highly polar and protic solvents are poor choices, not only due to solubility mismatches but also due to their potential to induce catalyst decomposition.[2]

Solubility Profile: A Practical Solvent Guide

The following table summarizes the solubility characteristics of Grubbs' Catalyst G1 in common organic solvents based on empirical data and established use cases. It is critical to note that many sources provide qualitative rather than precise quantitative values.

| Solvent Class | Solvent Example | Qualitative Solubility | Typical Use Case & Rationale |

| Chlorinated | Dichloromethane (DCM) | High / Sparingly Soluble [1][3][4] | The most common solvent for G1-catalyzed reactions. Its high solvating power for the catalyst and many organic substrates, combined with its volatility, facilitates easy workup. |

| Chlorinated | Chloroform (CHCl₃) | High / Slightly Soluble [1][3][4] | An effective solvent, similar to DCM. However, initiation rates in chloroform can be lower than in other solvents like THF or toluene.[5] |

| Aromatic | Toluene | Moderate to High | Frequently used, especially for higher temperature reactions. Higher initiation rates compared to chlorinated solvents have been reported.[5] |

| Aromatic | Benzene | Moderate to High | A suitable solvent, though its use is often limited by its higher toxicity compared to toluene. The precursor complex is soluble in benzene.[6] |

| Ethers | Tetrahydrofuran (THF) | Moderate | A good solvent that can lead to high reaction conversions and faster catalyst initiation than chloroform.[5] |

| Alkanes | Hexanes, Pentane | Very Low / Insoluble | Primarily used as anti-solvents for catalyst precipitation during purification or for creating slurries. |

| Protic Solvents | Methanol, Ethanol | Very Low / Insoluble | Poor solvents. Methanol is sometimes used for recrystallization, highlighting its poor solvating power at lower temperatures.[1] Protic solvents can promote catalyst degradation.[2] |

| Polar Aprotic | Acetone | Very Low / Insoluble | Used as a wash or for recrystallization, indicating poor solubility.[1] |

| Aqueous | Water | Insoluble | The catalyst is insoluble in water. Specific water-soluble derivatives are required for aqueous metathesis.[2][7] |

Workflow for Solvent Selection in Olefin Metathesis

The choice of solvent extends beyond simple solubility. The following workflow, represented as a diagram, outlines a logical decision-making process for selecting an optimal solvent system for a given metathesis reaction.

Caption: Logical workflow for selecting an optimal reaction solvent.

Self-Validating Protocol: Experimental Determination of Solubility

This protocol provides a robust, self-validating method for quantitatively determining the solubility of Grubbs' Catalyst G1 in a novel or uncharacterized solvent system. The causality behind each step is explained to ensure technical accuracy.

Objective: To determine the saturation solubility (mg/mL) of G1 in a given solvent at a controlled temperature.

Materials:

-

Anhydrous solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or stir plate

-

20 mL glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Centrifuge

-

0.2 µm PTFE syringe filters and syringes

-

Pre-weighed collection vials

Methodology:

-

Preparation (The Inert Environment): All manipulations of the air-sensitive G1 catalyst must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[8][9]

-

Causality: Oxygen and moisture can degrade the organometallic complex, leading to inaccurate solubility measurements.

-

-

Sample Preparation: In a 20 mL vial, add an excess of G1 catalyst (e.g., ~100 mg, accurately weighed). The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Causality: Starting with excess solid is essential to guarantee that the solution reaches its saturation point.

-

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 5.0 mL) to the vial.

-

Causality: A known volume is required for the final concentration calculation.

-

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours.

-

Causality: Dissolution is a kinetic process. A long equilibration time ensures the system reaches thermodynamic equilibrium, representing the true saturation solubility.

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for 2 hours inside the temperature-controlled environment for the excess solid to settle.

-

Causality: This step minimizes the amount of solid that needs to be removed by filtration, preventing filter clogging.

-

-

Clarification of Supernatant: Carefully draw the supernatant into a syringe. Attach a 0.2 µm PTFE syringe filter and discard the first ~0.5 mL. Then, dispense a precise aliquot (e.g., 2.0 mL) of the clear, saturated solution into a pre-weighed collection vial.

-

Causality: Centrifugation followed by filtration ensures the complete removal of all particulate matter. Discarding the initial volume prevents dilution from any residual solvent in the filter housing.

-

-

Gravimetric Analysis: Record the exact mass of the collected supernatant. Remove the solvent under high vacuum until a constant weight of the residual solid (the dissolved G1) is achieved. Record the final mass.

-

Causality: This gravimetric method directly measures the mass of the solute in a known volume/mass of solution, providing a direct and accurate measurement of solubility.

-

-

Calculation:

-

Solubility (mg/mL) = Mass of dried G1 (mg) / Volume of aliquot taken (mL)

-

Critical Considerations: Stability and Handling

The integrity of the catalyst is paramount. When preparing solutions, researchers must adhere to strict handling protocols.

-

Atmosphere: Always handle and store the solid catalyst and its solutions under an inert gas. The material is noted as being air-sensitive.[8]

-

Temperature: Store the solid catalyst at recommended temperatures of 2-8°C to maximize its shelf life.[3][4][10] Be aware of its thermal decomposition point, which is approximately 153°C.[4][7]

-

Solvent Purity: Use anhydrous, degassed solvents. Protic impurities or dissolved oxygen can initiate decomposition pathways and reduce catalytic activity.[2]

By understanding the molecular basis of solubility, utilizing the provided solvent guide, and employing robust experimental techniques, researchers can harness the full synthetic potential of Grubbs' Catalyst First Generation with greater precision and success.

References

- 1. Buy this compound | 172222-30-9 [smolecule.com]

- 2. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]

- 3. Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | 172222-30-9 [chemicalbook.com]

- 4. Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium CAS#: 172222-30-9 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 7. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Grubbs' Catalysts by NMR and UV-Vis

Introduction: Beyond the Black Box—Understanding Your Catalyst

In the realm of olefin metathesis, Grubbs' catalysts are unparalleled in their versatility and functional group tolerance. From pharmaceuticals to advanced polymers, their impact is undeniable. However, for the researcher striving for reproducible, optimized, and scalable reactions, treating the catalyst as a mere "black box" is a significant liability. The true state of the pre-catalyst—its purity, stability, and initiation behavior—is paramount to the success of a reaction.

This technical guide provides an in-depth exploration of two fundamental spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, for the characterization of Grubbs'-type ruthenium catalysts. We move beyond simple data reporting to explain the causality behind the spectra, offering field-proven insights into how these techniques can be leveraged to confirm structural integrity, monitor catalyst activation, and diagnose decomposition pathways. This document is designed for the hands-on scientist who requires not just data, but actionable intelligence about their catalytic system.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy—A Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for Grubbs' catalysts. It provides a detailed, atom-level view of the ligand sphere around the ruthenium center, offering unambiguous proof of structure and purity. The key nuclei for these systems are ¹H, ³¹P (for phosphine-containing variants), and ¹³C.

The Diagnostic ¹H NMR Spectrum: The Alkylidene Signature

The most revealing feature in the ¹H NMR spectrum of a Grubbs' catalyst is the highly deshielded signal of the alkylidene proton (Ru=CH R).

-

Causality: This proton resides in an electron-deficient environment, directly bonded to the ruthenium-bound carbene carbon. This proximity to the metal center results in a significant downfield chemical shift, typically appearing in a region of the spectrum (δ 18-21 ppm) that is free from other signals. Its position is exquisitely sensitive to the electronic environment; changes in the ligands (e.g., phosphine vs. N-Heterocyclic Carbene, NHC) will modulate this chemical shift.

-

First-Generation Grubbs' Catalyst (G1): (PCy₃)₂(Cl)₂Ru=CHPh shows a characteristic alkylidene proton signal around δ 20.6 ppm (in C₆D₆).[1]

-

Second-Generation Grubbs' Catalyst (G2): (PCy₃)(IMesH₂)Cl₂Ru=CHPh, where one bulky tricyclohexylphosphine (PCy₃) is replaced by a more strongly donating NHC ligand (IMesH₂ = 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene), exhibits this signal around δ 19.1-19.2 ppm (in CD₂Cl₂).[2] The upfield shift relative to G1 reflects the increased electron donation from the NHC ligand to the ruthenium center.

-

Hoveyda-Grubbs Catalysts (HG2): In these catalysts, one of the ligands is a chelating isopropoxystyrene group. The alkylidene proton signal is shifted even further upfield, often appearing around δ 16.5 ppm , indicating a different electronic and steric environment.[3][4]

The disappearance of this signal is a clear indicator of catalyst consumption or decomposition.[3] In-situ ¹H NMR can be a powerful tool to monitor reaction progress by tracking the consumption of the starting catalyst and the appearance of product signals.[5][6]

³¹P NMR: Probing the Initiation Step

For first and second-generation Grubbs' catalysts, ³¹P NMR spectroscopy is indispensable for monitoring the health of the phosphine ligand. Since phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, this experiment is both sensitive and informative.

-

Causality: The chemical shift of the phosphorus nucleus in the PCy₃ ligand is directly influenced by its coordination to the ruthenium center. The initiation of metathesis for G1 and G2 catalysts involves the dissociation of a PCy₃ ligand to generate a highly reactive 14-electron intermediate. This dissociation event can be directly observed by ³¹P NMR.

-

Intact Pre-catalyst: The coordinated PCy₃ ligand in G1 gives a sharp singlet at approximately δ 36.0 ppm .[7] For G2, this signal appears around δ 29-30 ppm .[2][7]

-

Catalyst Initiation/Decomposition: Upon dissolution, a dynamic equilibrium is established where the PCy₃ ligand can dissociate.[8] This process can be monitored over time. The appearance of a new peak around δ 24.3 ppm has been tentatively assigned to the 14-electron active species for G1.[7][9] Concurrently, the formation of free PCy₃ or its oxidation product, O=PCy₃, can be observed, signaling catalyst transformation or degradation.

Advanced NMR for Complete Assignment

For novel catalyst derivatives or for detailed structural confirmation, a suite of 2D NMR experiments is invaluable. Techniques such as COSY, HSQC, and HMBC allow for the unambiguous assignment of all proton and carbon signals, providing a complete and validated structural picture.[10][11] Variable temperature NMR studies can also provide insights into the dynamic processes of the catalyst in solution, such as ligand rotation.[9][12]

Data Summary: Typical NMR Chemical Shifts

| Catalyst Generation | Key Ligands | Alkylidene ¹H Signal (δ, ppm) | Coordinated ³¹P Signal (δ, ppm) | Solvent |

| Grubbs' 1st Gen (G1) | 2 x PCy₃ | ~20.6 | ~36.0 | C₆D₆ / CD₂Cl₂ |

| Grubbs' 2nd Gen (G2) | 1 x PCy₃, 1 x IMesH₂ | ~19.1 | ~29.5 | CD₂Cl₂ |

| Hoveyda-Grubbs 2nd Gen (HG2) | 1 x IMesH₂, Chelating Ether | ~16.5 | N/A | Toluene-d8 / CDCl₃ |

Note: Chemical shifts are approximate and can vary with solvent and temperature.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

This protocol ensures the acquisition of reliable NMR data for a standard Grubbs' catalyst.

-

Sample Preparation (Inert Atmosphere):

-

Rationale: Grubbs' catalysts can be sensitive to oxygen and moisture, especially in solution. Working under an inert atmosphere (e.g., in a glovebox) prevents premature degradation.

-

Step 1: Weigh approximately 5-10 mg of the Grubbs' catalyst directly into a clean, dry NMR tube.

-

Step 2: Add ~0.6 mL of an appropriate deuterated solvent (e.g., CD₂Cl₂, C₆D₆, CDCl₃). The choice of solvent is critical as it can affect catalyst stability and signal resolution.

-

Step 3: Cap the NMR tube securely. If outside a glovebox, flush the headspace with argon or nitrogen before capping.

-

-

Spectrometer Setup & Acquisition:

-

Rationale: Standard parameters are often sufficient, but optimizing for the specific nucleus and sample concentration ensures high-quality data.

-

Step 1 (¹H NMR): Tune and match the probe for the ¹H frequency. Acquire a standard single-pulse spectrum. The broad range required to see the alkylidene proton may necessitate adjusting the spectral width.

-

Step 2 (³¹P NMR): Tune and match the probe for the ³¹P frequency. Use a proton-decoupled pulse sequence to obtain sharp singlets. ³¹P spectra can typically be acquired relatively quickly.

-

Step 3 (Data Processing): Process the FID with an appropriate line broadening factor. Reference the spectrum correctly (e.g., to the residual solvent peak for ¹H).

-

Visualization: NMR Characterization Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NMR data of a Grubbs 2nd generation catalyst p-cresolate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Variable temperature 1H NMR studies on Grubbs catalysts - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

Discovery and history of benzylidene-bis(triphenylphosphine)ruthenium dichloride.

An In-depth Technical Guide to Benzylidene-bis(triphenylphosphine)ruthenium dichloride: A Foundational Catalyst in Olefin Metathesis

For researchers, scientists, and professionals in drug development, understanding the lineage and foundational discoveries of key catalytic systems is paramount. This guide provides a detailed exploration of this compound, a pivotal, yet often overshadowed, precursor to the celebrated first-generation Grubbs catalyst. We will delve into its discovery, the scientific rationale behind its development, its synthesis, and the critical role it played in the evolution of olefin metathesis catalysts.

The Dawn of Well-Defined Ruthenium Catalysts: A Historical Perspective

The journey to stable and functional group tolerant olefin metathesis catalysts was a significant challenge in synthetic chemistry. While early systems based on metals like tungsten and molybdenum were highly active, their sensitivity to air and moisture, and their intolerance to many functional groups, limited their widespread application. The 1990s marked a turning point with the development of well-defined ruthenium-based catalysts.

Robert H. Grubbs, who was awarded the Nobel Prize in Chemistry in 2005 for his work on olefin metathesis, was a central figure in this revolution.[1][2] His group's research initially focused on developing more selective and stable ruthenium-based metathesis catalysts, with early iterations employing triphenylphosphine (PPh3) as a coordinating ligand.[3] This work was built upon the foundational understanding of the olefin metathesis mechanism proposed by Yves Chauvin in 1971, which described a metal carbene-mediated pathway. This led to the synthesis of this compound, a compound that demonstrated the potential of ruthenium carbenes but also highlighted the need for further optimization.

This compound: The Precursor

This compound, with the chemical formula (PPh₃)₂Cl₂Ru=CHPh, can be considered a direct forerunner to the more widely recognized first-generation Grubbs catalyst. It is a purple, air-stable solid, a characteristic that set it apart from its highly sensitive predecessors.[4]

Synthesis and Structure

The synthesis of this complex laid the groundwork for the development of a new class of catalysts. It is typically prepared from a readily available ruthenium precursor, dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃].[4][5]

The general synthetic pathway involves the reaction of the ruthenium precursor with a benzylidene source.

The structure of the complex features a central ruthenium atom in a distorted square pyramidal geometry, with the benzylidene carbene in the apical position and the two triphenylphosphine ligands and two chloride ions in the basal plane.

Catalytic Activity and the Triphenylphosphine Ligand

While representing a significant step forward in terms of stability, the catalytic activity of this compound in olefin metathesis reactions was modest. This is attributed to the electronic and steric properties of the triphenylphosphine ligands. Triphenylphosphine is a relatively small and less electron-donating ligand compared to its alkylphosphine counterparts.[6] The catalytic cycle of olefin metathesis requires the dissociation of a phosphine ligand to allow the olefin to coordinate to the ruthenium center. The stronger bond between the ruthenium and the triphenylphosphine, compared to bulkier and more electron-donating phosphines, results in a slower initiation rate and overall lower catalytic activity.

The Evolutionary Leap: From Triphenylphosphine to Tricyclohexylphosphine

The quest for enhanced catalytic activity led to a pivotal modification in the ligand sphere of the ruthenium catalyst. Grubbs' group discovered that replacing the triphenylphosphine (PPh₃) ligands with the bulkier and more electron-donating tricyclohexylphosphine (PCy₃) ligands dramatically increased the catalyst's performance.[3] This modification gave rise to what is now universally known as the first-generation Grubbs catalyst , benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, (PCy₃)₂Cl₂Ru=CHPh.

The rationale behind this enhancement lies in the properties of the tricyclohexylphosphine ligand:

-

Increased Electron Donation: PCy₃ is a stronger σ-donating ligand than PPh₃. This increased electron density on the ruthenium center facilitates the dissociation of one of the phosphine ligands, which is a key step in the initiation of the catalytic cycle.[6]

-

Greater Steric Bulk: The larger cone angle of PCy₃ compared to PPh₃ also promotes ligand dissociation, further accelerating the catalytic turnover.[6]

This strategic ligand exchange resulted in a catalyst with significantly higher activity for a broader range of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[7]

| Property | Triphenylphosphine (PPh₃) | Tricyclohexylphosphine (PCy₃) |

| Electron Donating Ability | Lower | Higher |

| Steric Bulk (Cone Angle) | Smaller | Larger |

| Catalyst Activity | Moderate | High |

Experimental Protocol: Synthesis of a First-Generation Grubbs-Type Catalyst

The following is a generalized, one-pot synthesis protocol for a first-generation Grubbs-type catalyst, illustrating the ligand exchange concept. This procedure is adapted from established methods for the synthesis of the tricyclohexylphosphine analogue.[7]

Materials:

-

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

-

Phenyldiazomethane

-

Tricyclohexylphosphine (PCy₃)

-

Anhydrous, deoxygenated solvents (e.g., dichloromethane, pentane)

-

Standard Schlenk line equipment

Procedure:

-

Preparation of the Ruthenium Precursor Solution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dichlorotris(triphenylphosphine)ruthenium(II) in anhydrous, deoxygenated dichloromethane.

-

Addition of Benzylidene Source: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of phenyldiazomethane in pentane. The reaction mixture will typically change color.

-

Ligand Exchange: While maintaining a low temperature, add a solution of tricyclohexylphosphine in dichloromethane to the reaction mixture.

-

Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.

-

Isolation and Purification: The product is typically isolated by precipitation with a non-polar solvent like methanol or pentane, followed by filtration and washing to yield the purple, solid first-generation Grubbs catalyst.

The Catalytic Cycle of Olefin Metathesis

The enhanced activity of the first-generation Grubbs catalyst is best understood by examining the catalytic cycle of olefin metathesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium CAS#: 172222-30-9 [m.chemicalbook.com]

- 3. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 172222-30-9 [smolecule.com]

- 5. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 7. Grubbs'_catalyst [chemeurope.com]

The Fulcrum of Reactivity: An In-depth Technical Guide to the Role of Phosphine Ligands in Grubbs' Catalyst Stability and Activity

Abstract

The advent of Grubbs' catalysts revolutionized the field of olefin metathesis, providing synthetic chemists with unprecedented tools for the formation of carbon-carbon double bonds. Central to the performance of these ruthenium-based catalysts is the nature of their phosphine ligands. This technical guide provides an in-depth exploration of the multifaceted role of phosphine ligands in dictating the stability and activity of Grubbs' catalysts. We will dissect the intricate interplay of steric and electronic properties of these ligands, their influence on the catalytic cycle, and the evolution of catalyst design leading to enhanced performance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to rationally select and utilize Grubbs' catalysts for their specific applications.

Introduction: The Dawn of a New Era in Olefin Metathesis

Olefin metathesis is a powerful chemical transformation that involves the redistribution of alkylidene fragments between two alkenes.[1] The development of well-defined, functional group tolerant ruthenium catalysts by Robert H. Grubbs and his coworkers marked a pivotal moment in synthetic organic chemistry.[1][2] These catalysts, particularly the first and second-generation Grubbs' catalysts, have become indispensable tools in academia and industry for the synthesis of complex molecules, polymers, and pharmaceuticals.

At the heart of these catalysts lies a ruthenium metal center coordinated to various ligands, with phosphine ligands playing a critical role in the first and second-generation systems.[3] The initial Grubbs' catalyst, often referred to as the first-generation Grubbs' catalyst, features two tricyclohexylphosphine (PCy₃) ligands.[2][4] The choice of phosphine ligand is not arbitrary; its electronic and steric properties are finely tuned to balance catalyst stability and activity. Understanding this balance is paramount for optimizing metathesis reactions.

The Catalytic Cycle: A Phosphine-Mediated Dance

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs' catalysts is a dissociative pathway.[5][6] The initiation of the catalytic cycle is a crucial step that is directly influenced by the phosphine ligand.

Caption: Figure 1. Simplified catalytic cycle of olefin metathesis.

The cycle begins with the dissociation of one phosphine ligand from the 16-electron precatalyst to generate a highly reactive 14-electron intermediate.[7][8] This coordinatively unsaturated species is then free to coordinate with the incoming olefin substrate, initiating the metathesis process through a series of [2+2] cycloaddition and retro-cycloaddition steps. The rate of this initial phosphine dissociation is often the rate-determining step of the overall reaction and is a key determinant of the catalyst's initiation efficiency.[7]

The Dichotomy of Phosphine Ligands: Electronic and Steric Effects

The influence of phosphine ligands on the stability and activity of Grubbs' catalysts can be broadly categorized into two fundamental properties: electronic effects and steric effects. These two factors are often intertwined and collectively dictate the ligand's behavior.[9]

Electronic Effects: The Push and Pull of Electrons

The electronic nature of a phosphine ligand is determined by its ability to donate electron density to the ruthenium center (σ-donation) and accept electron density from the metal via π-backbonding.[10] The Tolman Electronic Parameter (TEP) is a common metric used to quantify the electron-donating ability of a phosphine ligand.[10]

-

Strongly Electron-Donating Phosphines: Ligands with alkyl substituents, such as the tricyclohexylphosphine (PCy₃) found in the first-generation Grubbs' catalyst, are strong σ-donors. This strong donation increases the electron density at the ruthenium center, which in turn strengthens the Ru-P bond. A stronger Ru-P bond leads to a slower rate of phosphine dissociation, resulting in a more stable but less active catalyst.[11]

-

Weakly Electron-Donating Phosphines: Phosphines with electron-withdrawing substituents, such as aryl groups with electron-withdrawing functionalities, are weaker σ-donors. The resulting weaker Ru-P bond facilitates faster phosphine dissociation, leading to a more active but potentially less stable catalyst.[11]

A direct correlation has been observed between phosphine electronics and the rate of phosphine dissociation, which in turn affects the overall reaction rate.[11]

Steric Effects: The Influence of Bulk

The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a crucial role in catalyst performance.[9][12]

-

Increased Steric Bulk: Larger, bulkier phosphine ligands promote phosphine dissociation for steric reasons, thus increasing the initiation rate and overall catalytic activity.[12] The increased cone angle can destabilize the ground state of the precatalyst, making the transition state for phosphine dissociation more accessible.

-

Remote Steric Hindrance: Recent studies have highlighted the concept of "remote steric hindrance," where bulky groups are positioned away from the metal center.[13] This can be advantageous, particularly for nickel catalysis, as it avoids crowding the metal center while still influencing the ligand's properties.[13]

The interplay between steric and electronic effects is complex. For instance, increasing the steric bulk of a phosphine can also influence its electronic properties by altering the s-character of the phosphorus lone pair.[9]

Evolution of Grubbs' Catalysts: A Tale of Ligand Modification

The development of different generations of Grubbs' catalysts has been largely driven by the strategic modification of the ligand sphere to enhance activity and stability.

First-Generation Grubbs' Catalyst: The Workhorse

The first-generation catalyst, [RuCl₂(PCy₃)₂(=CHPh)], is characterized by its two tricyclohexylphosphine ligands.[4] PCy₃ provides a good balance of strong electron donation for stability and sufficient steric bulk to allow for dissociation.[2] These catalysts are known for their tolerance to a wide range of functional groups and their relative air stability, making them easy to handle.[2][4]

Second-Generation Grubbs' Catalyst: The Rise of N-Heterocyclic Carbenes (NHCs)

A significant breakthrough in catalyst design was the replacement of one PCy₃ ligand with a strongly σ-donating N-heterocyclic carbene (NHC) ligand, leading to the second-generation Grubbs' catalyst.[1][2]

Caption: Figure 2. Evolution from First to Second Generation Grubbs' Catalyst.

The NHC ligand is a much stronger σ-donor than PCy₃.[14] Initially, it was thought that the strong trans-effect of the NHC would labilize the opposing phosphine ligand, leading to faster initiation.[15] However, experimental and computational studies revealed a surprising result: phosphine dissociation from the second-generation catalyst is actually slower than from the first-generation catalyst.[15][16]

The enhanced activity of the second-generation catalyst is attributed to the greater stability of the 14-electron active species formed after phosphine dissociation and its higher affinity for olefinic substrates.[14][15] The strong σ-donating NHC ligand stabilizes the electron-deficient ruthenium center in the active catalyst, promoting the catalytic cycle.[2]

Third-Generation Grubbs' Catalyst: Fast-Initiating Systems

For applications requiring very rapid initiation, such as ring-opening metathesis polymerization (ROMP), third-generation Grubbs' catalysts were developed.[1] In these systems, the phosphine ligand is replaced by more labile ligands, such as pyridines.[1] The use of 3-bromopyridine, for example, can increase the initiation rate by over a million times compared to the phosphine-containing catalysts.[1]

Enhancing Performance: Chelating and Hydrophilic Phosphine Ligands

Beyond the generational evolution, significant research has focused on modifying the phosphine ligand itself to impart specific properties to the catalyst.

-

Chelating Phosphine Ligands: Incorporating a chelating moiety into the phosphine ligand can enhance catalyst stability by reducing the likelihood of ligand dissociation.[17][18] These "latent" catalysts can be activated under specific conditions, such as elevated temperatures, providing greater control over the initiation of the metathesis reaction.[18][19]

-

Hydrophilic Phosphine Ligands: The synthesis of Grubbs' catalyst analogs with hydrophilic phosphine ligands has enabled olefin metathesis in aqueous media.[20][21] This is particularly relevant for biological applications and green chemistry initiatives. The hydrophilic phosphine can partition into the aqueous phase after dissociation, driving the catalytic cycle forward in a biphasic system.[20][21]

Experimental Protocols: Evaluating Catalyst Performance

To assess the impact of phosphine ligands on catalyst performance, a series of standardized experimental protocols are employed.

Protocol: Catalyst Initiation Rate Determination by ¹H NMR Spectroscopy

This protocol allows for the direct measurement of the rate of phosphine dissociation, providing a quantitative measure of catalyst initiation efficiency.

Materials:

-

Grubbs' catalyst (e.g., first or second generation)

-

Deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)

-

NMR tube

-

Internal standard (e.g., ferrocene)

-

Olefin substrate (e.g., ethyl vinyl ether)

Procedure:

-

Prepare a stock solution of the Grubbs' catalyst and the internal standard in the chosen deuterated solvent in a glovebox.

-

Transfer a known volume of the stock solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the initial solution to establish the initial concentrations.

-

Inject a known excess of the olefin substrate into the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Monitor the disappearance of the signal corresponding to the phosphine ligand on the catalyst and the appearance of the signal for the free phosphine.

-

Integrate the relevant peaks relative to the internal standard to determine the concentration of the catalyst over time.

-

Plot the natural logarithm of the catalyst concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant for initiation.

Protocol: Ring-Closing Metathesis (RCM) Activity Assay

This protocol provides a practical assessment of the overall catalytic activity in a common and synthetically useful transformation.

Materials:

-

Grubbs' catalyst

-

Substrate for RCM (e.g., diethyl diallylmalonate)

-

Anhydrous solvent (e.g., dichloromethane)

-

Internal standard for GC analysis (e.g., dodecane)

-

Reaction vessel (e.g., Schlenk flask)

-

Gas chromatograph (GC)

Procedure:

-

Set up a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Prepare a solution of the RCM substrate and the internal standard in the anhydrous solvent.

-

Add the Grubbs' catalyst to the reaction vessel.

-

Inject the substrate solution into the reaction vessel to initiate the reaction.

-

At specific time points, withdraw aliquots from the reaction mixture and quench them (e.g., by adding ethyl vinyl ether).

-

Analyze the quenched aliquots by GC to determine the conversion of the starting material to the cyclized product.

-

Plot the product concentration or percentage conversion as a function of time to compare the activity of different catalysts.

Quantitative Data Summary

The following table summarizes key parameters for representative first and second-generation Grubbs' catalysts, highlighting the impact of the ligand sphere on their properties.

| Catalyst Generation | Key Ligands | Phosphine Dissociation Rate | Olefin Metathesis Activity | Stability |

| First Generation | 2 x PCy₃ | Moderate | Good | Good |

| Second Generation | 1 x PCy₃, 1 x NHC | Slower than 1st Gen[15][16] | Excellent[1] | Very Good[1] |

Conclusion: The Enduring Importance of the Phosphine Ligand

The phosphine ligand is far more than a simple spectator in the intricate world of Grubbs' catalysis. Its steric and electronic properties are the primary determinants of catalyst stability and activity, directly influencing the critical initiation step of the catalytic cycle. The evolution from first to second-generation catalysts, marked by the introduction of the NHC ligand, underscores the profound impact that strategic ligand modification can have on performance. While the NHC ligand has taken center stage in many modern catalysts, the phosphine ligand remains a crucial component, and its continued study and modification are paving the way for the development of novel catalysts with tailored properties for an ever-expanding range of applications in science and industry. The principles outlined in this guide provide a robust framework for understanding and harnessing the power of phosphine ligands in olefin metathesis.

References

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. Olefin metathesis in air - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Grubbs'_catalyst [chemeurope.com]

- 5. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]

- 11. prezi.com [prezi.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Reactivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cris.bgu.ac.il [cris.bgu.ac.il]

- 19. pubs.acs.org [pubs.acs.org]

- 20. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 21. pubs.acs.org [pubs.acs.org]

Electronic properties of the ruthenium center in Grubbs' first generation catalyst.

An In-Depth Technical Guide to the Electronic Properties of the Ruthenium Center in Grubbs' First-Generation Catalyst

Introduction: The Heart of a Nobel-Winning Catalyst

The advent of Grubbs' catalysts revolutionized the field of olefin metathesis, a powerful carbon-carbon double bond-forming reaction.[1][2] For their contributions, Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin were awarded the 2005 Nobel Prize in Chemistry.[3] The first-generation catalyst, formally named benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]), remains a cornerstone in synthetic chemistry due to its remarkable functional group tolerance, stability in air, and broad solvent compatibility.[1][3]

The efficacy of this catalyst is not merely a consequence of its components but stems directly from the nuanced electronic environment of its central ruthenium atom. This guide provides a detailed exploration of these electronic properties, offering researchers and drug development professionals a foundational understanding of how the ruthenium center's electronic structure dictates its catalytic prowess. We will dissect the formal oxidation state, the critical role of the surrounding ligands as electronic modulators, the advanced techniques used to probe these properties, and ultimately, how this electronic framework governs the catalytic mechanism and overall activity.

Core Electronic Structure of the Ruthenium Center

The catalytic activity of the Grubbs' first-generation catalyst is fundamentally rooted in the electronic configuration of its ruthenium core.

Formal Oxidation State and Electron Count

The ruthenium atom in the precatalyst exists in a formal +2 oxidation state .[4] As a member of Group 8, a neutral ruthenium atom has eight valence electrons. In the Ru(II) state, it possesses a d⁶ electron configuration .

The complex is a 16-electron species, which is coordinatively unsaturated and a key factor in its reactivity.[5] The electron count can be determined using the neutral ligand model:

-

Ruthenium (Ru): 8 valence electrons

-

Two Chloride Ligands (Cl⁻): 2 x 1 electron = 2 electrons

-

Two Tricyclohexylphosphine Ligands (PCy₃): 2 x 2 electrons = 4 electrons

-

Benzylidene Ligand (=CHPh): 1 x 2 electrons = 2 electrons

-

Total: 8 + 2 + 4 + 2 = 16 electrons

This 16-electron count is crucial, as it provides a vacant coordination site for the incoming olefin substrate after the dissociation of a phosphine ligand, which initiates the catalytic cycle.[6][7]

Coordination Geometry

The Grubbs' first-generation catalyst adopts a distorted square pyramidal crystal structure.[8] This geometry places the five ligands—two phosphines, two chlorides, and the benzylidene group—in an arrangement that minimizes steric hindrance while positioning the benzylidene carbene in a reactive conformation. The deviation from an ideal geometry is a compromise between the steric bulk of the tricyclohexylphosphine ligands and the electronic requirements of the d⁶ metal center.

The Ligand Sphere: Architects of Reactivity

The ligands coordinated to the ruthenium are not passive spectators; they actively shape the metal center's electronic density, stability, and reactivity.[9]

Tricyclohexylphosphine (PCy₃) Ligands

The two tricyclohexylphosphine (PCy₃) ligands are pivotal to the catalyst's performance. Their properties are a blend of steric and electronic effects:

-

Electronic Properties: PCy₃ is a strong σ-donor and a weak π-acceptor. The strong σ-donation increases the electron density on the ruthenium center, which stabilizes the Ru(II) oxidation state.[10][11] This electron-rich nature influences the Ru=C bond and the catalyst's overall nucleophilicity.

-

Steric Properties: The large cone angle of PCy₃ provides a bulky steric shield around the metal center. This steric pressure facilitates the dissociation of one phosphine ligand, the rate-determining step for catalyst initiation, to generate the catalytically active 14-electron intermediate.[6][12]

Chloride Ligands

The two chloride ligands are classic anionic, σ-donating ligands. They formally satisfy the +2 oxidation state of the ruthenium and influence the overall electrophilicity of the metal center. Their presence contributes to the catalyst's stability and modulates its reactivity profile.

Benzylidene (=CHPh) Ligand

The benzylidene ligand is where the metathesis reaction occurs. The nature of the ruthenium-carbon double bond is a critical electronic feature. It is best described as having characteristics intermediate between a Fischer carbene (electrophilic carbene carbon) and a Schrock carbene (nucleophilic carbene carbon).[13] For this Ru(II) system, it behaves more like a Schrock-type carbene. This duality is essential for the [2+2] cycloaddition with an olefin, the central step of the Chauvin mechanism.

Probing the Electronic Environment: A Multi-Technique Approach

A combination of spectroscopic, electrochemical, and computational methods is required to build a complete picture of the ruthenium center's electronic properties.

Spectroscopic Characterization

| Technique | Observable Property | Typical Value/Observation for Grubbs I | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Ru 3d₅/₂ Binding Energy | ~281 eV, consistent with Ru(II) oxidation state | [14][15] |

| ³¹P NMR Spectroscopy | Chemical Shift (δ) | ~30-36 ppm (in CD₂Cl₂) | [8] |

| UV-Visible Spectroscopy | Metal-to-Ligand Charge Transfer (MLCT) | λₘₐₓ ≈ 334 nm (ε ≈ 8750 M⁻¹cm⁻¹) | [8][16] |

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique measures the core-level electron binding energies. For ruthenium complexes, a good correlation exists between the formal oxidation state and the Ru 3d binding energy.[14] The observed binding energy confirms the Ru(II) assignment and can reveal changes in electron density upon ligand modification.[15]

-

NMR Spectroscopy: ³¹P NMR is invaluable for monitoring the phosphine ligands. A single sharp resonance indicates the equivalence of the two PCy₃ ligands in solution on the NMR timescale.[8] Monitoring changes in this signal is a primary method for studying phosphine dissociation and catalyst transformation.[8][17][18]

-

UV-Visible Spectroscopy: The strong absorbance band observed at 334 nm is attributed to a metal-to-ligand charge transfer (MLCT) transition involving the Ru–CHPh moiety.[8][16] The intensity of this band is proportional to the catalyst concentration and can be used to kinetically monitor catalyst decomposition or initiation.[16][17][18]

Electrochemical Analysis

-

Cyclic Voltammetry (CV): This technique probes the redox behavior of the catalyst. Grubbs' first-generation catalyst displays a quasi-reversible, one-electron oxidation corresponding to the Ru(II)/Ru(III) couple.[8] The oxidation potential for this process is approximately +167 mV (vs. Fc/Fc⁺).[17] This value serves as a quantitative measure of the electron richness of the ruthenium center; more electron-donating ligands would typically lead to a lower (less positive) oxidation potential.

Computational Methods

-

Density Functional Theory (DFT): DFT has become an indispensable tool for understanding the electronic structure and reaction mechanisms of metathesis catalysts.[2][19] DFT calculations allow for:

-

Energy Decomposition Analysis (EDA): Quantifying the σ-donor and π-acceptor properties of the ligands.[10]

-

Mechanism Elucidation: Mapping the potential energy surface of the catalytic cycle, confirming that phosphine dissociation is the key initiation step.[12][20]

-

Structure-Activity Relationships: Correlating electronic descriptors (like ligand donor strength) with catalytic activity, showing that ligands stabilizing the higher-oxidation-state ruthenacyclobutane intermediate enhance activity.[21]

-

How Electronic Properties Drive the Catalytic Cycle

The electronic structure of the ruthenium center is not a static feature but a dynamic one that evolves throughout the catalytic cycle to facilitate olefin metathesis.

Catalyst Initiation: The Dissociative Pathway

The 16-electron precatalyst is inactive. The reaction is initiated by the dissociation of one PCy₃ ligand to form a highly reactive 14-electron intermediate.[6][7][12]

[RuCl₂(PCy₃)₂(CHPh)] ⇌ [RuCl₂(PCy₃)(CHPh)] + PCy₃ (16-electron)(14-electron)

The Ru-P bond strength, an electronically controlled parameter, dictates the position of this equilibrium. While the phosphines are strong donors, the steric repulsion between them helps to labilize one ligand, making this dissociation accessible under reaction conditions.

The Chauvin Mechanism: A Dance of Oxidation States

The active 14-electron species enters the catalytic cycle proposed by Chauvin.

-

Olefin Coordination: The incoming alkene coordinates to the vacant site on the 14-electron complex.

-

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the benzylidene ligand to form a four-membered ring intermediate known as a ruthenacyclobutane. This step involves a formal oxidation of the ruthenium from Ru(II) in the carbene to Ru(IV) in the metallacycle. The ability of the ligand set to stabilize this higher oxidation state is a key determinant of catalyst activity.[21]

-

[2+2] Cycloreversion: The ruthenacyclobutane intermediate undergoes a retro-[2+2] reaction. This can either regenerate the starting materials (non-productive metathesis) or cleave the ring in the opposite manner to release a new olefin product and a new ruthenium carbene (productive metathesis).

-

Propagation: The newly formed ruthenium carbene can then coordinate another olefin molecule, continuing the cycle.

The electronic flexibility of the ruthenium center, capable of shuttling between the +2 and +4 formal oxidation states, is the engine of this process.

// Invisible nodes for labels PCy3_out [label="+ PCy₃", shape=plaintext, fontcolor="#202124"]; PCy3_in [label="- PCy₃", shape=plaintext, fontcolor="#202124"]; Olefin_in [label="+ R¹CH=CHR²", shape=plaintext, fontcolor="#202124"]; Product_out [label="- PhCH=CHR²", shape=plaintext, fontcolor="#202124"];

// Edges node_A -> node_B [label=" - PCy₃\n(Initiation)"]; node_B -> PCy3_in [style=invis]; PCy3_in -> node_A [style=invis]; node_B -> node_C [label=" + Olefin"]; node_C -> Olefin_in [style=invis]; Olefin_in -> node_B [style=invis]; node_C -> node_D [label=" [2+2]\nCycloaddition"]; node_D -> node_E [label=" [2+2]\nCycloreversion"]; node_E -> node_F [label=" - Product"]; node_F -> Product_out [style=invis]; Product_out -> node_E [style=invis]; node_F -> node_C [label=" Cycle\nPropagation", constraint=false];

// Ranks {rank=same; node_A; PCy3_out; PCy3_in;} {rank=same; node_B; Olefin_in;} {rank=same; node_F; Product_out;} } caption [label="Figure 3: Simplified catalytic cycle for olefin metathesis.", shape=plaintext, fontsize=10];

Conclusion

The electronic properties of the ruthenium center in Grubbs' first-generation catalyst are a finely tuned symphony of oxidation state, coordination geometry, and ligand effects. The Ru(II), d⁶, 16-electron configuration provides a stable yet reactive precatalyst. The strong σ-donating phosphine ligands enrich the metal center, while their steric bulk facilitates the crucial initiation step: the formation of the active 14-electron species. This active catalyst possesses the electronic flexibility to mediate the [2+2] cycloaddition/cycloreversion with olefins, a process involving a formal transition to a Ru(IV) metallacyclobutane intermediate. A thorough understanding of these electronic principles, gained through a combination of spectroscopic, electrochemical, and computational studies, is paramount for the rational design of next-generation catalysts and for optimizing the application of this foundational tool in modern chemical synthesis.

References

- 1. Grubbs'_catalyst [chemeurope.com]

- 2. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: Insights from conceptual DFT - Universidad Andrés Bello [researchers.unab.cl]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. Organoruthenium chemistry - Wikipedia [en.wikipedia.org]

- 5. ethz.ch [ethz.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 8. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. ionicviper.org [ionicviper.org]

- 14. journals.co.za [journals.co.za]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. repositorio.uchile.cl [repositorio.uchile.cl]

- 21. pubs.acs.org [pubs.acs.org]

The Initiation Nexus: A Technical Guide to the Activation of Grubbs' Catalysts with Terminal Alkenes

Introduction: The Catalyst Awakens

In the landscape of modern organic synthesis, Grubbs' catalysts stand as indispensable tools for the formation of carbon-carbon double bonds through olefin metathesis. Their remarkable functional group tolerance, stability, and catalytic activity have revolutionized the synthesis of complex molecules in pharmaceuticals, polymers, and materials science. However, the journey from a stable, commercially available precatalyst to a highly active metathesis species is a critical, often rate-determining, step known as initiation. This guide provides an in-depth exploration of the initiation mechanisms of first, second, and third-generation Grubbs' catalysts with terminal alkenes, offering a blend of mechanistic theory and practical, field-proven insights for researchers, scientists, and drug development professionals. Understanding the nuances of this activation process is paramount to optimizing reaction conditions, enhancing catalytic efficiency, and ultimately, achieving desired synthetic outcomes.

The Mechanistic Dichotomy: Dissociative and Associative Pathways

The initiation of Grubbs-type catalysts is not a monolithic process. Instead, it navigates through two primary mechanistic manifolds: a dissociative and an associative pathway. The preferred route is intricately governed by the catalyst's architecture—specifically its ligand sphere—and the steric and electronic properties of the incoming terminal alkene. The key step in this process is the generation of a 14-electron active species, which is the true workhorse of the metathesis catalytic cycle.[1][2]

First-Generation Grubbs' Catalysts: A Predominantly Dissociative Dance

The first-generation Grubbs' catalyst, (PCy₃)₂Cl₂Ru=CHPh (G-I), is characterized by the presence of two bulky tricyclohexylphosphine (PCy₃) ligands. The initiation of G-I with a terminal alkene predominantly follows a dissociative mechanism.[3] This pathway is initiated by the dissociation of one of the PCy₃ ligands to form a highly reactive 14-electron intermediate. This coordinatively unsaturated species then readily coordinates with the terminal alkene, setting the stage for the subsequent [2+2] cycloaddition to form the metallacyclobutane intermediate, which then proceeds through the catalytic cycle.

The dissociation of the phosphine ligand is the rate-determining step in this sequence.[3] The steric bulk of the two PCy₃ ligands creates a crowded coordination sphere around the ruthenium center, making an associative attack by an incoming alkene energetically unfavorable.

Caption: Dissociative initiation pathway for First-Generation Grubbs' Catalyst.

Second-Generation Grubbs' Catalysts: A Shift in Paradigm

The advent of the second-generation Grubbs' catalyst, (IMes)(PCy₃)Cl₂Ru=CHPh (G-II), where one PCy₃ ligand is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand, brought about a significant increase in catalytic activity. This enhanced performance is, in part, attributed to a more nuanced initiation mechanism. While the dissociative pathway remains operative, the associative pathway becomes more accessible, particularly with less sterically demanding terminal alkenes.

In the associative pathway, the incoming alkene coordinates to the 16-electron precatalyst to form an 18-electron intermediate. This is followed by the dissociation of the PCy₃ ligand to generate the active 16-electron alkene complex. The stronger Ru-NHC bond compared to the Ru-PCy₃ bond in G-I makes the dissociation of the remaining phosphine ligand less favorable, thus opening the door for an associative route.

Caption: Competing dissociative and associative initiation pathways for Second-Generation Grubbs' Catalyst.

Third-Generation Grubbs' Catalysts: Engineered for Rapid Initiation

Third-generation Grubbs' catalysts, such as (IMes)(3-Br-py)₂Cl₂Ru=CHPh (G-III), were designed for exceptionally fast initiation.[4] This is achieved by replacing the persistent PCy₃ ligand with two labile pyridine-based ligands. The initiation of G-III is characterized by the rapid dissociation of one or both pyridine ligands, leading to a swift entry into the catalytic cycle.

Kinetic studies have revealed a more complex initiation landscape for G-III, where dissociative and associative pathways can converge.[1][5] The catalyst exists in equilibrium between a bis- and mono-pyridine form in solution.[6] Both of these species can react with the terminal alkene through either a dissociative or associative mechanism, leading to a network of interconnected pathways that all funnel towards the active catalytic species. This rapid ligand dissociation is the primary reason for the dramatically increased initiation rates observed for G-III compared to its predecessors.[4][6]

Quantitative Insights: A Comparative Look at Initiation Kinetics